molecular formula C19H21F3N6OS B10870197 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870197
M. Wt: 438.5 g/mol
InChI Key: PXOCNPILZAQTOT-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a trifluoromethyl group

Properties

Molecular Formula

C19H21F3N6OS

Molecular Weight

438.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H21F3N6OS/c1-12(24-8-11-27-9-6-23-7-10-27)15-16(19(20,21)22)26-28(17(15)29)18-25-13-4-2-3-5-14(13)30-18/h2-5,23,26H,6-11H2,1H3

InChI Key

PXOCNPILZAQTOT-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCNCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrazolone Core: This involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the pyrazolone core.

    Reduction: Reduction reactions can occur at the imine and carbonyl groups.

    Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperidin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a piperidine ring instead of a piperazine ring.

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The presence of the piperazine moiety and the trifluoromethyl group in (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a compound of significant interest in various fields of research.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This review synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety, a piperazine group, and a pyrazolone core. Its molecular formula is C20H21N3F3OSC_{20}H_{21}N_3F_3OS, with a molecular weight of approximately 420.46 g/mol. The presence of trifluoromethyl and piperazine groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and anticancer properties. Below are the key areas of activity:

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazolone compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:

  • In vitro studies demonstrated that similar compounds exhibit selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • In vivo assessments indicated significant reductions in inflammation markers in animal models when treated with pyrazolone derivatives .

2. Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Cell line studies have reported moderate to high inhibitory effects against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, certain derivatives showed IC50 values as low as 1.33 μM against specific cancer cells .
  • Mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated.

3. Antimicrobial Activity

Some studies have suggested that benzothiazole derivatives possess antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against bacterial and fungal strains, indicating that the compound may also exhibit broad-spectrum antimicrobial activity .

Case Studies

Several case studies illustrate the compound's potential:

StudyFocusFindings
Chahal et al., 2023COX-II InhibitionIdentified potent COX-II inhibitors with minimal ulcerogenic effects; related compounds showed enhanced selectivity .
MDPI Study, 2021Anticancer ActivityEvaluated various derivatives against cancer cell lines; some compounds exhibited significant growth inhibition .
Chemical Watch ReportAntimicrobial PropertiesReported on antimicrobial efficacy; compounds showed high inhibition rates against specific pathogens .

Q & A

Basic: What are the key synthetic strategies for constructing the pyrazol-3-one core of this compound?

The pyrazol-3-one core is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For advanced functionalization (e.g., trifluoromethyl and benzothiazole groups), multi-step protocols are required. For example:

  • Step 1 : Condensation of 1,3-benzothiazole-2-carbohydrazide with a trifluoromethyl-substituted diketone to form the pyrazole ring .
  • Step 2 : Introduction of the piperazinyl-ethylaminoethylidene moiety via Schiff base formation, using 2-(piperazin-1-yl)ethylamine under reflux in ethanol or THF .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures .

Basic: How is the stereochemistry (4Z configuration) of the ethylidene group confirmed?

The Z-configuration is validated through:

  • Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the ethylidene proton and adjacent substituents (e.g., benzothiazole protons) confirms the geometry .
  • X-ray crystallography : For crystalline derivatives, bond angles and torsional strain analysis provide definitive proof .
  • Comparative UV-Vis spectroscopy : Z-isomers often exhibit distinct λmax shifts due to conjugation differences vs. E-isomers .

Intermediate: What methodologies are recommended for analyzing trifluoromethyl group reactivity in this compound?

The trifluoromethyl group’s stability and electronic effects can be probed via:

  • Nucleophilic aromatic substitution (SNAr) : Reactivity with amines or thiols under basic conditions (e.g., K2CO3/DMF, 60°C) to assess CF3 substitution .
  • 19F NMR : Monitoring fluorine chemical shifts to track electronic perturbations during reactions .
  • DFT calculations : Predicting charge distribution and activation barriers for CF3-involved reactions .

Advanced: How can synthetic yields be optimized for the piperazinyl-ethylaminoethylidene side chain?

Key considerations for improving yield:

  • Catalyst selection : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for triazole-linked piperazine derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side-product formation .
  • Temperature control : Stepwise heating (e.g., 50°C for 16 hours for cyclization, then 80°C for Schiff base formation) minimizes decomposition .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected IR carbonyl stretches)?

Discrepancies between experimental and theoretical data may arise from:

  • Tautomerism : The pyrazol-3-one exists in keto-enol equilibrium, altering IR carbonyl peaks. Use D2O exchange experiments in <sup>1</sup>H NMR to identify enolic protons .
  • Crystal packing effects : X-ray structures may show non-planar conformations, deviating from solution-phase DFT predictions. Compare solid-state vs. solution spectra .
  • Impurity interference : HRMS and HPLC-MS (C18 column, acetonitrile/water gradient) can detect byproducts masking true signals .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?

For cytotoxicity or target engagement studies:

  • Cell viability assays : Use sulforhodamine B (SRB) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 48–72 hr exposure .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ assays to identify targets .
  • Solubility optimization : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid cytotoxicity artifacts) .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding poses in benzothiazole-recognizing targets (e.g., HSP90 or PARP1) .
  • QSAR models : Correlate substituent electronegativity (e.g., CF3, piperazinyl) with bioactivity using Molinspiration or Schrodinger’s QikProp .
  • MD simulations : Assess piperazine side chain flexibility in aqueous environments (AMBER force field, 100 ns trajectories) .

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